1-Heptadecanol

Descripción

1-Heptadecanol has been reported in Euphorbia piscatoria, Zea mays, and other organisms with data available.

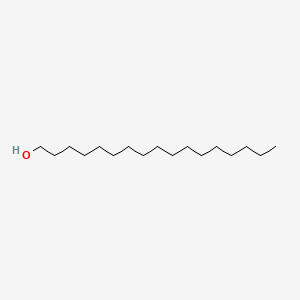

Structure

3D Structure

Propiedades

IUPAC Name |

heptadecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h18H,2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQYKNQRPGWPLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051460 |

Source

|

| Record name | Heptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline lump; [Alfa Aesar MSDS] |

Source

|

| Record name | 1-Heptadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000261 [mmHg] |

Source

|

| Record name | 1-Heptadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1454-85-9, 52783-44-5 |

Source

|

| Record name | 1-Heptadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanol (mixed primary isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052783445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Heptadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEPTADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3IL85TMCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Environmental Fate of 1-Heptadecanol

This document provides a comprehensive technical overview of 1-heptadecanol (CAS: 1454-85-9), a long-chain primary fatty alcohol. It is intended for researchers, scientists, and drug development professionals who require detailed information on its physicochemical characteristics and environmental behavior. The data presented is compiled from various scientific sources, and standard experimental methodologies are described.

Physicochemical Properties

This compound, also known as heptadecyl alcohol, is a saturated fatty alcohol with a 17-carbon chain.[1] Its physical and chemical properties are critical for determining its behavior in both biological and environmental systems. These properties, summarized below, indicate a non-volatile, combustible solid with very low water solubility and high lipophilicity.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₃₆O | [2][5] |

| Molecular Weight | 256.47 - 256.5 g/mol | [1][2][5] |

| CAS Number | 1454-85-9 | [5] |

| Appearance | White crystalline powder, solid, or lump | [3][4][5][6] |

| Melting Point | 51 - 56 °C | [1][2][3][4][6] |

| Boiling Point | ~308 - 309 °C at 760 mmHg | [1][2][3][4][6] |

| Water Solubility | 0.008 - 0.04759 mg/L at 25 °C (experimental & estimated) | [4] |

| Vapor Pressure | 2.61 x 10⁻⁶ - 6.4 x 10⁻⁵ mmHg at 20-25 °C | [4][5][6] |

| Octanol-Water Partition Coefficient (logP) | 7.46 - 8.25 | [1][2][4] |

| Flash Point | ~154 °C (closed cup) | [6] |

| Density | ~0.8 g/cm³ |[2] |

Environmental Fate

The environmental fate of this compound is governed by its high lipophilicity (high logP) and low water solubility. These properties suggest it will preferentially partition from water to soil, sediment, and biota.

Table 2: Environmental Fate and Ecotoxicity Profile

| Parameter | Summary | Implication |

|---|---|---|

| Persistence | Long-chain fatty alcohols are generally considered to be readily biodegradable. | Expected to be non-persistent in aerobic environments. |

| Bioaccumulation | The high logP value (7.46 - 8.25) indicates a strong potential for bioaccumulation in aquatic organisms. | May accumulate in the fatty tissues of organisms, leading to potential biomagnification. |

| Environmental Distribution | Due to very low water solubility and high logP, this compound released into water will adsorb strongly to suspended solids and sediment.[7] If released to air, it is expected to partition to soil and water.[7] | Primary environmental sinks are soil and sediment.[7] |

| Toxicity | Generally considered to have low acute toxicity. An oral LD50 in rats was reported as 51,600 mg/kg.[4] | Not classified as a hazardous substance under GHS for the majority of reports.[5] |

Experimental Protocols

Accurate determination of physicochemical and environmental fate parameters is essential. Standardized methodologies, such as those established by the OECD, are crucial for regulatory and research purposes.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter for predicting environmental distribution and bioaccumulation. Given the very high logP of this compound, the standard shake-flask method can be challenging due to the extremely low concentration in the aqueous phase. The "slow-stirring" method is more appropriate for such hydrophobic substances.[8]

Protocol: Slow-Stirring Method (Adapted from OECD Guideline 123)

-

Preparation: High-purity 1-octanol and water are pre-saturated with each other for at least 24 hours. A stock solution of this compound is prepared in 1-octanol.

-

System Setup: A known volume of the 1-octanol solution and a much larger known volume of the pre-saturated water are added to a thermostatted vessel equipped with a slow-stirring mechanism. The stirring speed is kept low (~150 rpm) to avoid the formation of an emulsion.[8]

-

Equilibration: The system is stirred gently for an extended period (several days) to allow for equilibrium to be reached between the two phases. The time to equilibrium is determined by periodically sampling and analyzing the phases until concentrations are stable.

-

Phase Separation & Sampling: Stirring is stopped, and the phases are allowed to separate completely. A sample is carefully withdrawn from the center of the water phase, avoiding any contamination from the octanol layer.[8] A sample is also taken from the octanol phase.

-

Quantification: The concentration of this compound in both the octanol and water phases is determined using a sensitive analytical technique, such as gas chromatography with mass spectrometry (GC-MS), which is necessary due to the low aqueous concentration.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase (Coctanol) to the concentration in the aqueous phase (Cwater).

Assessment of Ready Biodegradability

"Ready biodegradability" tests are stringent screening methods to determine if a substance has the potential for rapid and ultimate biodegradation in the environment. For poorly soluble substances like this compound, the Manometric Respirometry Test (OECD 301F) is suitable.[9][10]

Protocol: Manometric Respirometry Test (OECD 301F)

-

Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.

-

Test Setup: The test is conducted in sealed vessels connected to a respirometer, which measures oxygen consumption. Each vessel contains a defined mineral medium, the inoculum, and the test substance.

-

Controls: Several controls are run in parallel:

-

Blank Control: Inoculum and medium only, to measure endogenous respiration.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.[11]

-

Toxicity Control: Test substance plus the reference substance, to check for inhibitory effects of the test substance on the microorganisms.[9]

-

-

Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[11] The contents are continuously stirred.

-

Measurement: Oxygen consumption is measured continuously by the respirometer. The CO₂ produced is trapped by a potassium hydroxide solution within the vessel.

-

Data Analysis: The amount of oxygen consumed is used to calculate the percentage of biodegradation relative to the Theoretical Oxygen Demand (ThOD). A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a "10-day window" (i.e., within 10 days of biodegradation first reaching 10%).[9][10][11]

Proposed Biodegradation Pathway

The aerobic biodegradation of primary fatty alcohols like this compound is well-established. The pathway typically proceeds via oxidation to the corresponding aldehyde, then to the carboxylic acid (heptadecanoic acid). This fatty acid subsequently enters the β-oxidation cycle, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA, which then enters the Krebs cycle for energy production.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:1454-85-9 | Chemsrc [chemsrc.com]

- 3. This compound | 1454-85-9 [chemicalbook.com]

- 4. This compound, 1454-85-9 [thegoodscentscompany.com]

- 5. This compound | C17H36O | CID 15076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. p2infohouse.org [p2infohouse.org]

- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 10. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 11. oecd.org [oecd.org]

- 12. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of 1-Heptadecanol: A Technical Deep Dive into its Metabolic and Signaling Functions in Fungi and Plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the multifaceted role of 1-heptadecanol in the metabolism and signaling of fungi and plants. This whitepaper synthesizes current scientific knowledge, presenting detailed metabolic pathways, quantitative data, and experimental protocols to facilitate further research and application in fields ranging from agriculture to pharmacology.

This compound (C₁₇H₃₆O) is a long-chain saturated fatty alcohol that has been identified as a metabolite in a variety of fungal and plant species.[1][2][3] Its presence and activities suggest a significant role in the intricate biochemical networks of these organisms. This guide explores the biosynthesis, catabolism, and potential signaling functions of this intriguing molecule.

Metabolic Pathways of this compound

Biosynthesis: In both fungi and plants, the synthesis of this compound is intrinsically linked to fatty acid metabolism. The primary pathway involves the reduction of heptadecanoic acid (C17:0), a minor odd-chain fatty acid. This reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs) . These enzymes utilize NADPH as a reductant to convert fatty acyl-CoAs or fatty acyl-ACPs into their corresponding primary alcohols.

-

In Plants: FARs are crucial for the production of various fatty alcohols that serve as precursors for cuticular waxes, suberin, and sporopollenin, forming protective barriers against environmental stress.[4] Plant FARs can be localized to the microsomes or plastids and exhibit specificity for different fatty acyl chain lengths.[4]

-

In Fungi: The biosynthesis of fatty alcohols is also tied to fatty acid synthesis. While the specific FARs responsible for this compound production are not as extensively characterized as in plants, the general mechanism of fatty acyl-CoA reduction is conserved.

Catabolism: The breakdown of this compound in both kingdoms is primarily achieved through oxidation back to its corresponding fatty acid, heptadecanoic acid. This process is mediated by alcohol dehydrogenases and fatty alcohol oxidases (FAOs) .[5][6] The resulting heptadecanoic acid can then enter the β-oxidation pathway for energy production or be recycled for other metabolic purposes.

Quantitative Data Summary

The biological activity of this compound is concentration-dependent. The following tables summarize key quantitative findings from various studies.

| Organism/System | Activity | Concentration/Value | Reference |

| Paecilomyces sp. | Antifungal activity against Rhizoctonia solani | Component of an extract with inhibitory effects | [7] |

| Candida albicans | Potential antifungal target (molecular docking) | Binding Affinity: -4.6 kcal/mol (with Als3 protein) | [1][8] |

| Rhizopus oryzae | Potential antifungal target (molecular docking) | Binding Affinity: -3.9 kcal/mol (with G-6-P protein) | [1][8] |

| Aspergillus niger | Potential antifungal target (molecular docking) | Binding Affinity: -3.0 kcal/mol (with Est A protein) | [1][8] |

Role in Signaling Pathways

The direct role of this compound as a signaling molecule is an emerging area of research. While specific pathways have not been fully elucidated, its structural similarity to other lipid signaling molecules suggests potential involvement in various cellular processes.

Fungal Signaling: Long-chain alcohols and their derivatives are known to play roles in fungal development and communication, including quorum sensing. For instance, farnesol, a sesquiterpene alcohol, is a well-known quorum-sensing molecule in Candida albicans that regulates morphogenesis. While this compound is not a canonical quorum-sensing molecule, its antifungal properties and the results of molecular docking studies suggest it may interfere with fungal signaling pathways, potentially by interacting with key proteins involved in pathogenesis.[1][8] The binding of this compound to fungal proteins could disrupt their normal function, leading to the observed inhibitory effects on fungal growth.

Plant Signaling: In plants, fatty acids and their derivatives are central to various signaling pathways, most notably the octadecanoid pathway which leads to the synthesis of jasmonates, key hormones in plant defense.[5][9] Very-long-chain fatty acids (VLCFAs), the precursors to long-chain alcohols, are also implicated in plant defense signaling.[9] While a direct signaling role for this compound has not been established, its presence as a plant metabolite suggests it could be part of the complex lipid-based signaling network that governs plant responses to biotic and abiotic stresses. It may act as a precursor to other signaling molecules or modulate the physical properties of cell membranes, thereby influencing the activity of membrane-bound signaling proteins.

Experimental Protocols

A critical aspect of studying this compound is the ability to accurately extract, identify, and quantify it from biological matrices. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

Extraction of Lipids from Fungal Mycelia

This protocol is adapted from methods used for lipid extraction from filamentous fungi.

Materials:

-

Freeze-dried fungal mycelia

-

Soxhlet apparatus

-

Diethyl ether or n-hexane

-

Rotary evaporator

-

Light petroleum

-

Glass vials

Procedure:

-

Grind freeze-dried fungal mycelia into a fine powder.

-

Extract the powdered mycelia with diethyl ether or n-hexane in a Soxhlet apparatus for 24 hours.

-

Evaporate the solvent using a rotary evaporator to obtain the crude lipid extract.

-

Wash the crude extract with light petroleum to separate the neutral lipid fraction, which will contain this compound.

-

Dry the neutral lipid fraction under a stream of nitrogen and store at -20°C until analysis.

Extraction of Lipids from Plant Tissues

This protocol is a general method for the extraction of lipids from plant material.

Materials:

-

Fresh or freeze-dried plant tissue (e.g., leaves)

-

Liquid nitrogen (for fresh tissue)

-

Mortar and pestle

-

Chloroform:methanol solvent mixture (2:1, v/v)

-

0.9% NaCl solution

-

Centrifuge

-

Glass test tubes

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Homogenize the plant tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a glass test tube and add the chloroform:methanol solvent mixture.

-

Vortex thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.

-

Add 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge at low speed to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the lipid extract in a known volume of chloroform or hexane for GC-MS analysis.

GC-MS Analysis of this compound

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless or split, depending on the concentration of the analyte.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 300°C) to elute the long-chain alcohols.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify unknown compounds and selected ion monitoring (SIM) mode for quantification of this compound.

Derivatization: To improve the volatility and chromatographic behavior of this compound, it is often derivatized to its trimethylsilyl (TMS) ether by reacting the lipid extract with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Conclusion and Future Directions

This compound is a fascinating metabolite with established roles in the chemical composition of fungi and plants and demonstrated potential as an antifungal agent. While its metabolic pathways are becoming clearer, its function as a signaling molecule remains a promising frontier for research. Future investigations should focus on identifying the specific receptors and downstream signaling components that interact with this compound in both fungal and plant systems. Elucidating these pathways could open new avenues for the development of novel antifungal drugs and for the enhancement of plant defense mechanisms in agriculture. This technical guide provides a solid foundation for researchers to build upon in their exploration of this versatile long-chain alcohol.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C17H36O | CID 15076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica [frontiersin.org]

- 5. Octadecanoid and hexadecanoid signalling in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fungal endophyte induces transcription of genes encoding a redundant fungicide pathway in its host plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Thermal Properties of Long-Chain Fatty Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and thermal characteristics of long-chain fatty alcohols, a critical class of compounds in various scientific and industrial applications, including pharmaceutical formulations. The data presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and material science.

Introduction

Long-chain fatty alcohols are aliphatic alcohols with a chain length of at least six carbon atoms.[1] They are typically waxy, white solids at room temperature and are characterized by a polar hydroxyl head and a long, nonpolar hydrocarbon tail.[2] This amphiphilic nature governs their solubility and thermal behavior, making them useful as emulsifiers, emollients, and viscosity modifiers in a wide range of products. In the pharmaceutical industry, understanding these properties is paramount for formulation development, ensuring drug stability, and controlling release profiles.

Solubility of Long-Chain Fatty Alcohols

The solubility of long-chain fatty alcohols is largely dictated by the principle of "like dissolves like." Their long hydrocarbon chains make them generally insoluble in polar solvents like water, with solubility decreasing as the carbon chain length increases.[3][4] Conversely, they exhibit good solubility in non-polar organic solvents.

Table 1: Solubility of Long-Chain Fatty Alcohols in Various Solvents

| Fatty Alcohol (Carbon Chain) | Solvent | Temperature (°C) | Solubility |

| 1-Dodecanol (C12) | Water | 25 | 0.004 g/L[5] |

| Ethanol | - | Soluble[6][7] | |

| Diethyl Ether | - | Soluble[6][7] | |

| 1-Tetradecanol (C14) | Water | 25 | 0.000191 mg/mL[8] |

| Ethanol | - | Slightly soluble[9] | |

| Diethyl Ether | - | Soluble[9] | |

| Acetone | - | Very soluble[10] | |

| Benzene | - | Very soluble[10] | |

| Chloroform | - | Very soluble[10] | |

| 1-Hexadecanol (C16) | Water | - | Insoluble[11] |

| Ethanol | - | Slightly soluble[12] | |

| Acetone | - | Soluble[12] | |

| Chloroform | - | Very soluble[12] | |

| Benzene | - | Very soluble[12] | |

| Diethyl Ether | - | Very soluble[12] | |

| 1-Octadecanol (C18) | Water | Room Temperature | < 1 mg/L[13] |

| Ethanol (95% & 99.5%) | - | Freely soluble[13][14] | |

| Diethyl Ether | - | High solubility[13] | |

| Acetone | - | Effective solvent[13] | |

| Benzene | - | Effective solvent[13] | |

| 1-Eicosanol (C20) | Water | 23 | 0.001 g/L |

| Ethanol | - | Slightly soluble[15] | |

| Acetone | - | Very soluble[15] | |

| Chloroform | - | Slightly soluble[15] | |

| Petroleum Ether | - | Soluble[15] | |

| 1-Docosanol (C22) | Water | 25 | Insoluble (7.5 x 10⁻⁵ mg/L est.)[16] |

| Ethanol | 25 | 4 mg/mL[17] | |

| Methanol | - | Very soluble[18] | |

| Chloroform | - | Soluble[16] | |

| Diethyl Ether | - | Slightly soluble[16] | |

| Petroleum Ether | - | Very soluble[18] |

Thermal Properties of Long-Chain Fatty Alcohols

The thermal properties of long-chain fatty alcohols, such as melting point, boiling point, and enthalpy of fusion, are crucial for determining their physical state at different temperatures and their energy storage capacity. These properties generally increase with the length of the carbon chain.

Table 2: Thermal Properties of Saturated Long-Chain Fatty Alcohols

| Fatty Alcohol | IUPAC Name | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) |

| 1-Dodecanol (C12) | Dodecan-1-ol | 24[5][6] | 259[5][6] | 36.8 |

| 1-Tetradecanol (C14) | Tetradecan-1-ol | 38[8] | 289[8] | 49.51 |

| 1-Hexadecanol (C16) | Hexadecan-1-ol | 49.3[11] | 344[11] | 63.2 |

| 1-Octadecanol (C18) | Octadecan-1-ol | 58-60 | 210.5 @ 15 mmHg[19] | 74.057 |

| 1-Eicosanol (C20) | Eicosan-1-ol | 66.1[15] | 222 @ 3 mmHg[15] | 84.5 |

| 1-Docosanol (C22) | Docosan-1-ol | 70-72[16] | 180 @ 0.22 mmHg[16] | 95.8 |

Experimental Protocols

Accurate determination of solubility and thermal properties requires standardized experimental procedures. The following sections detail the methodologies for key analytical techniques.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[18]

Figure 1: Workflow for Shake-Flask Solubility Determination.

Detailed Methodology:

-

Preparation: An excess amount of the long-chain fatty alcohol is added to a vial containing a known volume of the desired solvent.[18]

-

Equilibration: The vial is securely sealed and placed in a shaker bath maintained at a constant temperature. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[20][21]

-

Phase Separation: After equilibration, the solution is allowed to stand to let undissolved solids settle. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[20]

-

Analysis: A precise aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[20]

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the melting point of a crystalline solid.[22][23]

Figure 2: Workflow for Thiele Tube Melting Point Determination.

Detailed Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry fatty alcohol is packed into a capillary tube, which is sealed at one end.[22]

-

Apparatus Setup: The capillary tube is attached to a thermometer, and both are inserted into a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).[24]

-

Heating: The side arm of the Thiele tube is gently and evenly heated. The unique shape of the tube promotes convection currents, ensuring uniform heating of the oil and the sample.[23][24]

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.[22]

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1] It is used to determine transition temperatures and enthalpies of fusion.

Figure 3: Workflow for Differential Scanning Calorimetry Analysis.

Detailed Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the fatty alcohol is placed into a small aluminum pan, which is then hermetically sealed.[14][25]

-

Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC instrument's furnace. The desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10°C/min), is set.[14][25]

-

Analysis: The furnace heats the sample and reference pans at a controlled rate. The instrument measures the difference in heat flow required to maintain both pans at the same temperature. This is done under a controlled, inert atmosphere, typically nitrogen.[14]

-

Data Interpretation: The output is a thermogram, which plots heat flow versus temperature. Endothermic events, such as melting, appear as peaks. The peak temperature corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[26]

Figure 4: Workflow for Thermogravimetric Analysis.

Detailed Methodology:

-

Sample Preparation: A small amount of the fatty alcohol sample is weighed and placed in a tared TGA crucible.[27]

-

Instrument Setup: The crucible is placed on the TGA's sensitive microbalance within the furnace. The desired temperature program and atmosphere (e.g., inert nitrogen or reactive air) are set.[28]

-

Analysis: The furnace heats the sample according to the programmed temperature profile. The microbalance continuously measures the mass of the sample as the temperature increases.[29]

-

Data Interpretation: The resulting TGA curve plots the percentage of initial mass versus temperature. A significant drop in mass indicates decomposition. The temperature at which this occurs provides information about the thermal stability of the compound.[29]

Conclusion

The solubility and thermal properties of long-chain fatty alcohols are fundamental to their application in various fields, particularly in the development of pharmaceuticals. This guide provides a consolidated resource of these properties and the standard methods for their determination. The presented data and protocols are intended to aid researchers and professionals in the rational design and characterization of formulations containing these versatile excipients.

References

- 1. atamankimya.com [atamankimya.com]

- 2. commons.ggc.edu [commons.ggc.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dodecanol - Wikipedia [en.wikipedia.org]

- 6. Dodecanol [chemeurope.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 10. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 12. store.astm.org [store.astm.org]

- 13. matestlabs.com [matestlabs.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. 1-Eicosanol | C20H42O | CID 12404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. selleckchem.com [selleckchem.com]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 19. 1-eicosanol, 629-96-9 [thegoodscentscompany.com]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 22. solubilityofthings.com [solubilityofthings.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. "ASTM E324: 2023 Organic Chemicals Melting Points Test Method" [bsbedge.com]

- 25. qualitest.ae [qualitest.ae]

- 26. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 27. standards.iteh.ai [standards.iteh.ai]

- 28. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 29. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Unveiling 1-Heptadecanol: A Technical Guide to its Volatile Presence in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptadecanol, a saturated fatty alcohol with the chemical formula C₁₇H₃₆O, is emerging as a noteworthy volatile component within the complex matrices of essential oils. While not one of the most abundant or commonly recognized constituents, its presence in various plant species and its potential biological activities are garnering increasing interest within the scientific community. This technical guide provides an in-depth exploration of this compound, focusing on its chemical properties, occurrence in essential oils, methodologies for its analysis, and its known biological significance, with a particular emphasis on its antibacterial properties.

Chemical and Physical Properties of this compound

This compound is a long-chain primary alcohol characterized by a 17-carbon backbone. Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₆O | [1] |

| Molecular Weight | 256.47 g/mol | [2] |

| CAS Number | 1454-85-9 | [1] |

| Appearance | White solid/powder | [2] |

| Melting Point | 53-56 °C | [2] |

| Boiling Point | 308-310 °C | [2] |

| Flash Point | 155 °C | [1] |

| Solubility | Insoluble in water, soluble in organic solvents. | [3] |

Occurrence of this compound in Essential Oils

While research into the comprehensive distribution of this compound in the plant kingdom is ongoing, it has been identified as a volatile component in several species. The concentration of this long-chain alcohol can vary significantly based on the plant species, geographical location, harvesting time, and the extraction method employed.

So far, specific quantitative data on the percentage of this compound in essential oils is not widely available in the public domain. However, its presence has been confirmed in the following plants:

-

Solena amplexicaulis : This plant is a noted source of this compound, where it contributes to the overall volatile profile of the leaves.[4]

-

Betula cylindrostachya : The leaves of this birch species have been found to contain this compound as part of their chemical constituents.

-

Euphorbia piscatoria : This species of spurge has been reported to contain this compound.[5]

-

Zea mays (Maize): this compound has also been identified in maize.[5]

Further quantitative studies are required to establish the typical concentration ranges of this compound in the essential oils derived from these and other plants.

Experimental Protocols

The analysis of this compound in essential oils typically involves extraction followed by chromatographic separation and identification.

Essential Oil Extraction

A common method for extracting essential oils containing volatile compounds like this compound is hydrodistillation.

Protocol: Hydrodistillation of Essential Oils

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, stems) is collected and, if necessary, ground to a smaller particle size to increase the surface area for extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

-

Distillation: The flask is heated, and the resulting steam carries the volatile components, including this compound, from the plant material.

-

Condensation: The steam and volatile compound mixture travels to a condenser, where it is cooled and condenses back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to their different densities and immiscibility, the essential oil will form a separate layer from the water, allowing for its collection.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils. For long-chain alcohols like this compound, specific chromatographic conditions are necessary for effective separation and detection.

Protocol: GC-MS Quantification of this compound

-

Sample Preparation:

-

Prepare a stock solution of a this compound standard of known concentration (e.g., 1 mg/mL) in a suitable solvent such as hexane or chloroform.

-

Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare the essential oil sample by diluting it in the same solvent to a concentration that falls within the calibration range. An internal standard (e.g., a long-chain alkane not present in the sample) can be added to both the standards and the sample to improve accuracy.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Mass Spectrometer: Agilent 5973 or similar.

-

Column: A non-polar or semi-polar capillary column is suitable for separating long-chain alcohols. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or a suitable split ratio for more concentrated samples. Injector temperature: 250-280°C.

-

Oven Temperature Program: An initial temperature of around 70-100°C held for a few minutes, followed by a temperature ramp of 5-10°C/min up to a final temperature of 280-300°C, held for several minutes to ensure the elution of high-boiling point compounds like this compound.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram of the essential oil sample by comparing its retention time and mass spectrum with that of the pure standard.

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Quantify the amount of this compound in the essential oil sample by using the regression equation from the calibration curve.

-

Biological Activity and Signaling Pathways

The primary biological activity associated with this compound is its antibacterial effect.[4] Long-chain fatty alcohols, in general, are known to exhibit antimicrobial properties, and their mechanism of action is often linked to their interaction with the bacterial cell membrane.

A study on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus revealed that the effectiveness of these compounds is dependent on the length of their aliphatic carbon chain.[6][7] While this study did not show significant activity for this compound against S. aureus under their specific experimental conditions, it provided insights into the general mechanisms of action for this class of compounds.[6]

The proposed antibacterial mechanism for some long-chain alcohols involves the disruption of the bacterial cell membrane's integrity. This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as potassium ions (K⁺), and ultimately, cell death.[6][8][9]

It is important to note that the specific signaling pathways affected by this compound have not been elucidated in detail. The general classification of its activity falls under "Anti-infection > Bacterial" signaling pathways. Further research is necessary to identify the precise molecular targets and signaling cascades modulated by this compound in bacterial cells.

Conclusion

This compound represents a lesser-known but potentially significant volatile component of certain essential oils. Its presence adds to the chemical diversity of these natural products and may contribute to their overall biological activity. While current knowledge, particularly regarding its quantitative occurrence and specific signaling pathways, is limited, the established antibacterial properties of long-chain alcohols suggest that this compound is a molecule worthy of further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to accurately identify and quantify this compound, paving the way for a more comprehensive understanding of its role in essential oils and its potential applications in the fields of pharmacology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 1454-85-9 [thegoodscentscompany.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C17H36O | CID 15076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Alcohols in Growth, Lipid Composition, and Membrane Fluidity of Yeasts, Bacteria, and Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Odd-Chain Fatty Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty alcohols (OCFAs) represent a class of lipid molecules that, while less abundant than their even-chain counterparts, play crucial roles in various biological systems. Their functions range from structural components in protective waxes to signaling molecules in insect communication. This technical guide provides an in-depth overview of the current understanding of the biological role of OCFAs, with a focus on their synthesis, metabolism, and known physiological functions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways to serve as a comprehensive resource for researchers in lipid biology and drug development.

Introduction

Fatty alcohols are aliphatic alcohols derived from fatty acids or their derivatives. They are integral to the structure and function of cellular membranes, energy storage, and signaling. While even-chain fatty alcohols have been extensively studied, odd-chain variants—those with an odd number of carbon atoms—are gaining increasing attention for their unique properties and biological activities. This guide explores the biosynthesis of OCFAs, their natural occurrence, and their established and potential physiological roles.

Biosynthesis and Metabolism of Odd-Chain Fatty Alcohols

The biosynthesis of fatty alcohols is intrinsically linked to fatty acid metabolism. In general, fatty acyl-CoAs or fatty acyl-ACPs are reduced to their corresponding alcohols.

De Novo Synthesis of Odd-Chain Fatty Acyl Precursors

The synthesis of odd-chain fatty acids, the precursors to OCFAs, typically begins with a propionyl-CoA starter unit instead of the more common acetyl-CoA.[1] The subsequent elongation by fatty acid synthase (FAS) adds two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbons.

Conversion of Even-Chain Fatty Acids

An alternative pathway, particularly relevant in engineered microorganisms, involves the conversion of even-chain fatty acids. The enzyme α-dioxygenase (αDOX) can oxidize a Cn fatty acid to a Cn-1 fatty aldehyde, which is then reduced to an odd-chain fatty alcohol.[2]

Reduction to Fatty Alcohols

The final step in the biosynthesis of fatty alcohols is the reduction of the fatty acyl group. This is primarily carried out by fatty acyl-CoA reductases (FARs). This can be a two-step process involving a fatty aldehyde intermediate or a single-step reduction.

Metabolism

The metabolism of fatty alcohols can proceed via oxidation back to fatty aldehydes and subsequently to fatty acids by fatty aldehyde dehydrogenase.[3] These fatty acids can then enter the β-oxidation pathway. In the case of odd-chain fatty acids, β-oxidation yields acetyl-CoA and a final molecule of propionyl-CoA, which can then enter the citric acid cycle via conversion to succinyl-CoA.[4]

Biological Roles and Natural Occurrence

Odd-chain fatty alcohols are found in various organisms where they serve distinct functions.

-

Plant Waxes: OCFAs are minor components of the epicuticular wax layer of plants, which serves as a protective barrier against desiccation and pathogens.[5] While even-chain alcohols often predominate, odd-chain variants contribute to the overall chemical and physical properties of this protective layer.

-

Insect Pheromones: Fatty alcohols and their derivatives are common components of insect sex pheromones.[6] While many pheromones are even-chained, odd-chain fatty alcohols can be crucial components of the specific blend that ensures species-specific communication.

-

Bacteria: Some bacteria are known to produce odd-chain fatty alcohols as part of their lipid profile.

Quantitative Data

While data on the natural concentrations of odd-chain fatty alcohols are scarce, metabolic engineering studies provide insights into their production potential.

| Organism | Product | Titer | Reference |

| Escherichia coli (engineered) | Odd-chain fatty alcohols (C11, C13, C15) | 1.95 g/L | [2] |

| Yarrowia lipolytica (engineered) | Saturated fatty alcohols (C18-C24) | 166.6 mg/L | [7] |

| Yarrowia lipolytica (engineered) | C16 fatty alcohols | 14.6 mg/L | [7] |

Experimental Protocols

Extraction and Quantification of Odd-Chain Fatty Alcohols by GC-MS

This protocol provides a general framework for the analysis of OCFAs from biological samples.

5.1.1. Sample Preparation and Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., plant tissue, insect pheromone gland) in a suitable solvent. For insect glands, this can be done in a microcentrifuge tube with a small volume of hexane.[8]

-

Solvent Extraction: Extract the total lipids using a solvent system such as hexane or a dichloromethane/methanol mixture.[9]

-

Saponification (for total fatty alcohols): To analyze both free and esterified fatty alcohols, the lipid extract can be saponified by heating with alcoholic potassium hydroxide. This will hydrolyze wax esters, releasing the constituent fatty alcohols and fatty acids.[10]

-

Phase Separation: After saponification, add water and a non-polar solvent like hexane to extract the neutral lipids, including the fatty alcohols. The fatty acid salts will remain in the aqueous phase.[10]

5.1.2. Derivatization

For GC-MS analysis, the hydroxyl group of the fatty alcohol must be derivatized to increase its volatility.

-

TMS Ether Formation: A common method is to convert the alcohols to their trimethylsilyl (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11] The dried lipid extract is incubated with BSTFA at 60-70°C for 30 minutes.

-

Pentafluorobenzoyl (PFBoyl) Ester Formation: For enhanced sensitivity with electron capture negative ion chemical ionization (ECNICI-MS), fatty alcohols can be derivatized to PFBoyl esters using pentafluorobenzoyl chloride.[12]

5.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject the derivatized sample into the GC-MS.

-

Gas Chromatography:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5 or HP-5, is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the long-chain derivatives.

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization is standard for structural elucidation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the odd-chain fatty alcohol derivatives based on their retention times and mass spectra compared to authentic standards. Quantification is achieved by comparing the peak area to that of an internal standard.

-

Enzymatic Assay for Fatty Acyl-CoA Reductase (FAR) Activity

This assay can be adapted to measure the activity of FARs with odd-chain fatty acyl-CoA substrates.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH (typically around 7.0), the fatty acyl-CoA substrate (e.g., pentadecanoyl-CoA), and NADPH.

-

Enzyme Preparation: Add the enzyme source (e.g., purified recombinant FAR, cell lysate).

-

Initiation and Incubation: Start the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 30°C).

-

Detection: The activity of FAR can be determined by monitoring the consumption of NADPH spectrophotometrically at 340 nm. Alternatively, the formation of the fatty alcohol product can be quantified by GC-MS after extraction and derivatization as described above. Commercial kits are also available for assaying related enzymes like acyl-CoA synthetase.[13]

Signaling Pathways and Logical Relationships

Currently, there is a lack of documented specific signaling pathways directly modulated by odd-chain fatty alcohols. Their primary established roles are structural and as semiochemicals. However, the biosynthetic and metabolic pathways are well-characterized and can be visualized.

Diagrams of Key Pathways

Caption: Biosynthesis pathways for odd-chain fatty alcohols.

Caption: Metabolic fate of odd-chain fatty alcohols.

Conclusion and Future Directions

Odd-chain fatty alcohols are a fascinating and still relatively understudied class of lipids. While their roles in the protective waxes of plants and in insect communication are established, further research is needed to uncover their full range of biological functions. In particular, the potential for these molecules to act as signaling agents within organisms warrants further investigation. The development of more sensitive analytical techniques will be crucial for quantifying their low natural abundances and elucidating their metabolic fluxes. For drug development professionals, a deeper understanding of the enzymes involved in OCFA metabolism could reveal novel therapeutic targets. The information and protocols provided in this guide aim to facilitate further exploration into the biological role of these unique molecules.

References

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of odd-chain fatty alcohols in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. biorxiv.org [biorxiv.org]

- 6. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. books.rsc.org [books.rsc.org]

- 12. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

Mass Spectrometry Fragmentation of 1-Heptadecanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 1-heptadecanol, a long-chain primary fatty alcohol. Understanding the fragmentation behavior of such molecules is crucial for their accurate identification and quantification in complex matrices, a common requirement in various fields including drug development, metabolomics, and environmental analysis. This document details the characteristic fragmentation pathways, presents quantitative data, and provides experimental protocols for analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Under electron ionization (EI), this compound (C₁₇H₃₆O, molecular weight: 256.47 g/mol ) undergoes predictable fragmentation, yielding a characteristic mass spectrum. Due to the high energy of electron ionization, the molecular ion peak ([M]⁺˙) at m/z 256 is often of low abundance or entirely absent.[1][2] The fragmentation is dominated by two primary pathways: alpha-cleavage and dehydration (loss of a water molecule).[1][3]

Alpha-Cleavage: This is a prominent fragmentation mechanism for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom.[1][3] For this compound, this results in the formation of a stable, resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 31. This [CH₂OH]⁺ ion is often a significant peak in the mass spectra of primary alcohols.[1]

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is another characteristic fragmentation pathway for alcohols.[1][3] This results in a fragment ion at m/z 238 ([M-18]⁺˙).

Hydrocarbon Fragmentation: The long alkyl chain of this compound also undergoes fragmentation, producing a series of hydrocarbon clusters separated by 14 Da, corresponding to the loss of successive CH₂ groups. These clusters typically appear at m/z values such as 41, 43, 55, 57, 69, 71, 83, 85, etc. The peaks at m/z 43 and 57 are often prominent, corresponding to C₃H₇⁺ and C₄H₉⁺ carbocations, respectively.

Visualization of this compound Fragmentation

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Fragmentation pathways of this compound in mass spectrometry.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound, with their relative abundances. Data is compiled from the National Institute of Standards and Technology (NIST) database.[4]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 86.0 | [C₃H₅]⁺ |

| 43 | 100.0 | [C₃H₇]⁺ |

| 55 | 76.3 | [C₄H₇]⁺ |

| 57 | 63.3 | [C₄H₉]⁺ |

| 69 | ~50 | [C₅H₉]⁺ |

| 71 | ~45 | [C₅H₁₁]⁺ |

| 83 | 45.9 | [C₆H₁₁]⁺ |

Note: The molecular ion at m/z 256 is typically very weak or not observed.

Experimental Protocols

Accurate analysis of this compound by GC-MS often requires careful sample preparation and instrument setup. Both underivatized and derivatized approaches can be employed.

Protocol 1: Analysis of Underivatized this compound by GC-MS

This protocol is suitable for samples where this compound is present at sufficient concentrations and the matrix is relatively clean.

1. Sample Preparation:

-

Dissolve the sample containing this compound in a suitable volatile solvent such as hexane or dichloromethane.

-

If necessary, perform a liquid-liquid extraction to isolate the alcohol from a complex matrix.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Column: BP-20 (or similar polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injection: Splitless injection of 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 1 min.

-

Ramp 1: 5 °C/min to 150 °C, hold for 2 min.

-

Ramp 2: 10 °C/min to 220 °C, hold for 25 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5975 or equivalent quadrupole mass selective detector.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Protocol 2: Analysis of this compound via Silylation Derivatization

Derivatization is often employed to improve the volatility and thermal stability of alcohols, leading to better chromatographic peak shape and increased sensitivity.[5] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common technique.

1. Derivatization Procedure:

-

Evaporate the solvent from the sample extract containing this compound to dryness under a stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: As in Protocol 1.

-

Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for the TMS-ether derivative.

-

Injection: Splitless injection of 1 µL.

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C.

-

Ramp: 4 °C/min to 300 °C, hold for 15 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: As in Protocol 1.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable pathways including alpha-cleavage, dehydration, and hydrocarbon chain fragmentation. While the molecular ion is often weak or absent, the presence of key fragment ions, particularly the hydrocarbon series and potentially the m/z 31 ion for primary alcohols, allows for its confident identification. For enhanced sensitivity and chromatographic performance, derivatization, such as silylation, is a highly recommended procedure. The detailed protocols provided in this guide offer a solid foundation for the robust analysis of this compound in various research and development settings.

References

Methodological & Application

Application Note: Quantitative Analysis of 1-Heptadecanol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1-Heptadecanol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) following trimethylsilyl (TMS) derivatization. This compound, a C17 saturated fatty alcohol, is of interest in various research fields, including its role as a biomarker and its potential therapeutic applications. The protocol provided herein offers a comprehensive guide for sample preparation, derivatization, and GC-MS analysis, ensuring high sensitivity and selectivity. This method is suitable for researchers in academia and industry, including those in drug development, who require accurate quantification of this compound.

Introduction

This compound (CH₃(CH₂)₁₆OH) is a long-chain saturated fatty alcohol.[1] Its analysis is crucial in various biological and chemical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2] However, the analysis of fatty alcohols like this compound can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and thermal degradation in the GC system.

To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar and more volatile functional group. Silylation, specifically the formation of a trimethylsilyl (TMS) ether, is a widely used and effective derivatization technique for alcohols.[3] This application note provides a detailed protocol for the TMS derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) followed by quantitative analysis using GC-MS.

Experimental Protocol

Materials and Reagents

-

This compound standard (≥98% purity)

-

Internal Standard (IS): e.g., 1-Eicosanol or a deuterated analog of this compound

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Hexane (GC grade)

-

Chloroform (GC grade)

-

Nitrogen gas, high purity

-

GC vials with inserts and caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Sample Preparation

-

Standard and Internal Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard (e.g., 1-Eicosanol) in hexane or another suitable organic solvent at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve a desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For biological or other complex matrices, a suitable liquid-liquid or solid-phase extraction method should be employed to isolate the lipid fraction containing this compound.

-

Solvent Evaporation: Transfer a known volume of the sample extract or an aliquot of the calibration standard into a clean GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Derivatization Protocol

-

To the dried residue in the GC vial, add 100 µL of anhydrous pyridine to ensure the sample is fully dissolved.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60°C for 30 minutes in a heating block or oven to ensure complete derivatization.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 50-550 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Analysis and Quantification

For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume. The concentration of this compound in the samples can be determined by constructing a calibration curve of the peak area ratio of the this compound-TMS derivative to the internal standard-TMS derivative versus the concentration of the calibration standards.

Selected Ion Monitoring (SIM) Ions for this compound-TMS derivative:

-

Quantifier Ion: m/z 73 (base peak for TMS derivatives)

-

Qualifier Ions: m/z 313 [M-15]⁺, m/z 328 [M]⁺

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of long-chain fatty alcohols using GC-MS. These values should be experimentally determined for this compound during method validation.

| Parameter | Typical Value | Reference |

| Retention Time (min) | 15 - 25 (dependent on GC program) | [3] |

| Linearity (R²) | > 0.99 | [4] |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | |

| Accuracy (% Recovery) | 90 - 110% | [4] |

| Precision (%RSD) | < 15% | [4] |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Simplified metabolic pathway of long-chain fatty alcohols.

References

- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a gas chromatographic method for determination of fatty alcohols in 10 mg film-coated tablets of policosanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Heptadecanol as an Internal Standard in Lipidomics Research

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in biological processes and disease. The use of an internal standard (IS) is a critical component of robust quantitative workflows, correcting for variations in sample preparation, extraction efficiency, and instrument response. An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the biological sample.

While the user has specifically inquired about the use of 1-heptadecanol , an extensive review of scientific literature indicates that it is not a commonly utilized internal standard in mainstream lipidomics research. The more prevalent choice for a C17 internal standard is heptadecanoic acid (C17:0) , an odd-chain saturated fatty acid. This is primarily because many lipidomics studies focus on the analysis of fatty acids and glycerolipids, for which a fatty acid internal standard is a more suitable chemical analog.

These application notes will therefore focus on the well-established use of heptadecanoic acid (C17:0) as an internal standard for the quantification of fatty acids and other lipid classes. We will also briefly discuss the potential application of this compound for the analysis of specific lipid classes like long-chain fatty alcohols and wax esters, although validated protocols for this specific application are not widely documented.

Principle of Internal Standardization in Lipidomics

The core principle of using an internal standard is to add a known amount of a non-endogenous compound to a sample at the beginning of the analytical workflow. This standard experiences the same sample processing steps as the endogenous lipids of interest. By comparing the signal of the analytes to the signal of the internal standard, quantitative accuracy can be significantly improved.

Caption: General workflow for quantitative lipid analysis using an internal standard.

Application of Heptadecanoic Acid (C17:0) as an Internal Standard

Heptadecanoic acid is an ideal internal standard for the analysis of fatty acids via Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for several reasons:

-

Non-endogenous: It is present in very low abundance in most mammalian tissues.

-

Chemical Similarity: As a saturated fatty acid, it behaves similarly to other endogenous saturated and unsaturated fatty acids during extraction and derivatization.

-

Chromatographic Separation: It can be readily separated from other common fatty acids in a typical GC run.

Experimental Protocol: Quantification of Total Fatty Acids in Biological Samples using Heptadecanoic Acid (C17:0) Internal Standard

This protocol is adapted from established methods for fatty acid analysis.

1. Materials and Reagents:

-

Heptadecanoic acid (C17:0) solution (e.g., 1 mg/mL in methanol)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

BF3-methanol solution (14%) or methanolic HCl (5%) for transesterification

-

Hexane

-

Anhydrous sodium sulfate

-

GC-grade vials with PTFE-lined caps

2. Sample Preparation and Lipid Extraction (Modified Folch Method):

-

To a known amount of sample (e.g., 100 mg of tissue homogenate or 100 µL of plasma) in a glass tube with a PTFE-lined cap, add a precise volume of the heptadecanoic acid internal standard solution (e.g., 50 µL of a 1 mg/mL solution).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

3. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

To the dried lipid extract, add 1 mL of 0.5 M methanolic NaOH.

-

Heat at 100°C for 5 minutes.

-

Cool the sample and add 1 mL of 14% BF3-methanol solution.

-

Heat again at 100°C for 5 minutes.

-

Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final hexane solution to a GC vial for analysis.

4. GC-MS Analysis:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.

-